Chlorproethazine hydrochloride

Description

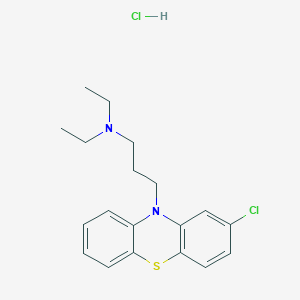

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMDKCWUYZXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-01-5 (Parent) |

Source

|

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10196726 |

Source

|

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4611-02-3 |

Source

|

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuriplege | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacology of Chlorproethazine Hydrochloride: A Technical Guide for Researchers

Abstract

Chlorproethazine hydrochloride is a phenothiazine derivative with documented use as a muscle relaxant and tranquilizer.[1][2] While specific, in-depth pharmacological data for this compound is limited in contemporary literature, its structural classification within the phenothiazine family allows for a comprehensive understanding of its likely pharmacological profile. This guide synthesizes information from the broader class of phenothiazine antipsychotics, with a particular focus on the well-characterized compound chlorpromazine, to provide a detailed technical overview of the anticipated mechanism of action, pharmacodynamics, pharmacokinetics, and clinical considerations for this compound. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.

Introduction: Unveiling a Phenothiazine Derivative

This guide, therefore, leverages the extensive body of research on phenothiazine pharmacology, primarily drawing parallels from the prototypical phenothiazine, chlorpromazine, to infer the pharmacological characteristics of this compound. This approach is grounded in the established structure-activity relationships within the phenothiazine class, where a common three-ring nucleus and variations in the side chain at position 10 dictate the potency and ancillary properties of the individual compounds.

Pharmacodynamics: A Multi-Receptor Engagement Profile

The therapeutic and adverse effects of phenothiazines are a direct consequence of their interaction with a wide array of neurotransmitter receptors in the central nervous system (CNS).

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The hallmark of typical antipsychotics, including the phenothiazines, is their ability to block dopamine D2 receptors in the various dopamine pathways of the brain.[5][6] It is hypothesized that the antipsychotic effects of these drugs stem from the blockade of D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychotic states.[7]

Conversely, the blockade of D2 receptors in other pathways is responsible for some of the prominent side effects. For instance, antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which manifest as movement disorders.[6] Blockade of D2 receptors in the tuberoinfundibular pathway can result in hyperprolactinemia due to the disruption of dopamine's inhibitory control over prolactin release.[8][9]

Signaling Pathway of Dopamine D2 Receptor Antagonism

Caption: Postulated mechanism of Chlorproethazine HCl at the dopamine D2 receptor.

Secondary Receptor Interactions

Phenothiazines are often referred to as "dirty drugs" due to their promiscuous binding to a variety of other receptors, which contributes to their side effect profile.[10]

-

Alpha-1 Adrenergic Receptor Blockade: This action can lead to orthostatic hypotension, dizziness, and reflex tachycardia.[11]

-

Histamine H1 Receptor Antagonism: Responsible for the sedative and hypnotic effects of many phenothiazines, as well as potential weight gain.[8][10]

-

Muscarinic M1 Receptor Antagonism: This leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[9][11]

-

Serotonin Receptor Blockade: Antagonism at 5-HT2A and 5-HT2C receptors may contribute to the antipsychotic efficacy and could potentially mitigate some of the extrapyramidal side effects, but may also be involved in weight gain.[6][12]

Table 1: Anticipated Receptor Binding Profile of this compound (Inferred from Phenothiazine Class)

| Receptor | Interaction | Potential Clinical Effect |

|---|---|---|

| Dopamine D2 | Antagonist | Antipsychotic, Antiemetic, Extrapyramidal Symptoms, Hyperprolactinemia |

| Alpha-1 Adrenergic | Antagonist | Hypotension, Dizziness |

| Histamine H1 | Antagonist | Sedation, Weight Gain |

| Muscarinic M1 | Antagonist | Dry Mouth, Constipation, Blurred Vision, Urinary Retention |

| Serotonin 5-HT2A | Antagonist | Potential modulation of antipsychotic effect and EPS |

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic properties of phenothiazines are characterized by high lipid solubility, extensive metabolism, and a long elimination half-life.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Phenothiazines are generally well-absorbed after oral administration, though they are subject to significant first-pass metabolism in the liver, which can lead to variable bioavailability.[13][14]

-

Distribution: Due to their high lipophilicity, phenothiazines are widely distributed throughout the body and readily cross the blood-brain barrier.[8] They are also highly bound to plasma proteins.[12]

-

Metabolism: The metabolism of phenothiazines is complex and occurs primarily in the liver via the cytochrome P450 enzyme system, particularly CYP2D6 and CYP1A2.[12][15] Metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, and subsequent conjugation with glucuronic acid.[15][16] Some of these metabolites may be pharmacologically active.[17][18]

-

Excretion: Metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[12] The elimination half-life of phenothiazines is typically long, often exceeding 24 hours.[12]

Metabolic Pathway of Phenothiazines

Caption: Generalized metabolic pathways for phenothiazine derivatives like Chlorproethazine.

Therapeutic Uses and Clinical Considerations

Established and Investigational Uses

The primary documented clinical application of chlorproethazine is as a muscle relaxant for the treatment of spasticity.[3][4] It has also been formulated as a topical agent for localized muscle pain.[1] Given its phenothiazine structure, it is plausible that it possesses antipsychotic, antiemetic, and sedative properties, although it has not been formally approved for these indications.

Adverse Effects

The adverse effect profile of chlorproethazine is expected to be similar to that of other low-potency phenothiazines like chlorpromazine.

Table 2: Potential Adverse Effects of this compound

| System | Common Adverse Effects | Serious Adverse Effects |

|---|---|---|

| Neurological | Sedation, Drowsiness, Dizziness[19] | Extrapyramidal Symptoms (EPS), Tardive Dyskinesia, Neuroleptic Malignant Syndrome (NMS), Seizures[19][20] |

| Cardiovascular | Orthostatic Hypotension, Tachycardia | QT Prolongation, Arrhythmias |

| Anticholinergic | Dry Mouth, Blurred Vision, Constipation, Urinary Retention[19] | Adynamic Ileus |

| Endocrine | Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea)[20] | |

| Hepatic | Transient elevations in liver enzymes | Cholestatic Jaundice |

| Hematological | Agranulocytosis (rare) |

| Dermatological | Photosensitivity, Allergic skin reactions[3] | |

Hypothetical Experimental Workflow for Pharmacological Characterization

To definitively elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary.

Experimental Workflow for Characterization

Caption: A proposed experimental workflow to characterize Chlorproethazine HCl.

Conclusion

This compound, a phenothiazine derivative with established use as a muscle relaxant, likely shares a significant portion of its pharmacological profile with other members of its class, most notably chlorpromazine. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with a variety of other neurotransmitter receptors. This multi-receptor activity profile dictates its potential therapeutic effects and its anticipated adverse reactions. While this guide provides a robust, evidence-based framework for understanding the pharmacology of this compound, it underscores the need for specific, dedicated research to fully characterize its unique properties and clinical potential.

References

- Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. PubMed.

- Metabolism of phenothiazine and butyrophenone antipsychotic drugs.

- Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hep

- This compound | MedChemExpress. MedChemExpress.

- Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs | The British Journal of Psychi

- Chlorproethazine - Wikipedia. Wikipedia.

- DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. University of Rhode Island.

- Chlorproethazine | C19H23ClN2S | CID 65750 - PubChem. PubChem @ NIH.

- Label: CHLORPROMAZINE tablet - DailyMed. DailyMed @ NIH.

- Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem. PubChem @ NIH.

- Chlorpromazine (Thorazine): Uses & Side Effects - Cleveland Clinic. Cleveland Clinic.

- The action of chlorproethazine on spasticity - PubMed. PubMed.

- Chlorpromazine hydrochloride (UK PID) - Inchem.org. Inchem.org.

- Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube.

- Pharmacokinetics of chlorpromazine after single and chronic dosage - Semantic Scholar. Semantic Scholar.

- Chlorpromazine - Wikipedia. Wikipedia.

- Chlorpromazine: MedlinePlus Drug Inform

- Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem. PubChem @ NIH.

- Chlorpromazine: Uses, Side Effects, Dosage & Reviews - GoodRx. GoodRx.

- Chlorpromazine Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. YouTube.

- What are the side effects of Chlorpromazine Hydrochloride? - Patsnap Synapse.

- What is Chlorpromazine Hydrochloride used for? - Patsnap Synapse.

- Chlorpromazine - StatPearls - NCBI Bookshelf. NCBI Bookshelf @ NIH.

- What is the mechanism of Chlorpromazine Hydrochloride? - Patsnap Synapse.

- Receptor binding potencies of chlorpromazine, trifluoperazine, fluphenazine and their 10-N-substituted analogues - PubMed. PubMed.

- Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Tre

Sources

- 1. Chlorproethazine - Wikipedia [en.wikipedia.org]

- 2. Chlorproethazine | C19H23ClN2S | CID 65750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The action of chlorproethazine on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Chlorpromazine hydrochloride (UK PID) [inchem.org]

- 12. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetics of chlorpromazine after single and chronic dosage | Semantic Scholar [semanticscholar.org]

- 14. What is Chlorpromazine Hydrochloride used for? [synapse.patsnap.com]

- 15. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. DailyMed - CHLORPROMAZINE tablet [dailymed.nlm.nih.gov]

A Technical Guide to Chlorproethazine Hydrochloride in Neurological Disease Research: Mechanisms, Applications, and Methodologies

Abstract

Chlorproethazine hydrochloride is a compound belonging to the phenothiazine class, a group of molecules that heralded the modern era of neuropharmacology.[1] While specific research on Chlorproethazine is less extensive than its close analog, chlorpromazine, its structural similarity allows for robust, inferred mechanisms of action and applications. This guide provides an in-depth technical overview of this compound for professionals in neurological disease research. We synthesize foundational principles from the broader phenothiazine class, focusing on multi-receptor engagement, emerging neuroprotective pathways, and detailed experimental protocols. By leveraging the vast knowledge base of chlorpromazine as a prototypical agent, this document offers a scientifically grounded framework for investigating Chlorproethazine in models of psychosis, neuroinflammation, ischemic injury, and spasticity. Included are step-by-step, self-validating protocols for in vitro and in vivo assays, data interpretation strategies, and visualizations of key signaling pathways to empower researchers in their experimental design and execution.

Section 1: Introduction to Chlorproethazine and the Phenothiazine Class

Chemical Identity and Properties of this compound

Chlorproethazine is a tricyclic heterocyclic compound derived from the phenothiazine scaffold.[2] It is characterized by a chlorine atom substituent on the phenothiazine ring and a diethylaminopropyl side chain at the nitrogen atom.[2][3] For research applications, it is typically supplied as a hydrochloride salt to enhance aqueous solubility and stability.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine | [2][3] |

| CAS Number | 4611-02-3 (Hydrochloride) | [3][4] |

| Molecular Formula | C₁₉H₂₄Cl₂N₂S (Hydrochloride) | [4][5] |

| Molecular Weight | 383.38 g/mol (Hydrochloride) | [4][5] |

| Primary Class | Phenothiazine | [1][3] |

| Known Applications | Biochemical research, muscle relaxant, tranquilizer | [3][5] |

The Phenothiazine Scaffold: A Prototypical Structure in Neuropharmacology

Phenothiazines were first synthesized in the late 19th century, with their antipsychotic properties discovered in the 1950s with the advent of chlorpromazine.[1][6] This discovery revolutionized the treatment of schizophrenia and established the dopamine hypothesis of psychosis.[6][7] The core phenothiazine structure is a versatile scaffold that has been modified to create dozens of neurologically active drugs.[1] Their therapeutic effects and side effect profiles are dictated by the nature of the side chain at position 10 and substitutions on the ring system.[8]

Contextualizing Chlorproethazine: Leveraging Data from Chlorpromazine

Due to the extensive body of research on chlorpromazine, it serves as an invaluable reference compound for understanding the likely pharmacological profile of less-studied derivatives like Chlorproethazine.[9][10] Both share the same chlorinated phenothiazine core. The primary structural difference lies in the terminal amine of the side chain (N,N-diethyl for Chlorproethazine vs. N,N-dimethyl for chlorpromazine).[3][11] This subtle modification can influence receptor affinity, pharmacokinetics, and metabolism, but the fundamental mechanisms of action are expected to be highly conserved. This guide will therefore draw upon the well-established pharmacology of chlorpromazine to build a predictive and testable framework for Chlorproethazine research.

Section 2: Core Mechanisms of Action in the Central Nervous System

The defining characteristic of first-generation phenothiazines is their broad-spectrum receptor antagonism. Their activity is not limited to a single target but involves a complex interplay across multiple neurotransmitter systems, which accounts for both their therapeutic efficacy and their side effect profile.[7][12]

Primary Target: Dopamine Receptor Antagonism

The principal mechanism for the antipsychotic effects of phenothiazines is the blockade of post-synaptic dopamine D2 receptors, particularly in the brain's mesolimbic pathway.[6][7][12] Overactivity in this pathway is strongly associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[7] By antagonizing D2 receptors, phenothiazines reduce this excessive dopaminergic activity.[7] Most phenothiazines also exhibit varying affinities for other dopamine receptor subtypes (D1, D3, D4).[10]

Multi-Receptor Engagement

Beyond dopamine, phenothiazines interact with a wide array of other G protein-coupled receptors:

-

Serotonin (5-HT) Receptors: Antagonism at 5-HT2 receptors may contribute to efficacy against negative symptoms of schizophrenia and can mitigate some of the extrapyramidal (motor) side effects caused by D2 blockade.[7]

-

Histamine (H1) Receptors: Strong blockade of H1 receptors is responsible for the prominent sedative effects of many phenothiazines.[7][12]

-

Adrenergic (α) Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension (a drop in blood pressure upon standing).[12]

-

Muscarinic (M) Acetylcholine Receptors: Antagonism at muscarinic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[12]

Emerging Mechanisms: Neuroinflammation, Oxidative Stress, and Cellular Trafficking

Modern research has uncovered mechanisms for phenothiazines beyond simple receptor blockade:

-

Anti-inflammatory Effects: Chlorpromazine has been shown to reduce neuroinflammation by directly inhibiting Kv1.3 voltage-gated potassium channels on activated microglia, the resident immune cells of the brain.[13] This action is independent of dopamine receptors and suggests a role in diseases with a strong inflammatory component.

-

Neuroprotection via Antioxidant Activity: In models of ischemic stroke, phenothiazines like chlorpromazine and promethazine confer neuroprotection by mitigating oxidative stress.[14][15] They can reduce the accumulation of reactive oxygen species (ROS), which are highly damaging molecules produced during ischemia-reperfusion injury.[14][16][17]

-

Inhibition of Clathrin-Mediated Endocytosis: Chlorpromazine is a widely used tool in cell biology to block clathrin-mediated endocytosis, a key process for receptor internalization and viral entry.[18] This mechanism could be relevant for modulating receptor density on the cell surface and in studying pathogen-host interactions in the CNS.

Section 3: Applications in Neurological Disease Models

The diverse pharmacology of this compound makes it a valuable tool for interrogating multiple pathological processes in neurological disorders.

Modeling Psychosis and Schizophrenia

The primary application is leveraging D2 receptor antagonism to model the effects of antipsychotic drugs. Researchers can use Chlorproethazine to study the downstream signaling consequences of D2 blockade, its effects on neural circuit activity, and its impact on behaviors in animal models that are relevant to psychosis (e.g., amphetamine-induced hyperlocomotion).[10]

Neuroprotection in Ischemic Injury

Given the evidence for phenothiazines in reducing ischemic damage, Chlorproethazine is a candidate for research in stroke and other forms of acute brain injury.[14][15] The proposed mechanism involves the inhibition of oxidative stress pathways like those involving NADPH oxidase (NOX).[14]

Alleviating Neuroinflammation

Chlorproethazine can be used to explore the link between neuroinflammation and the pathology of various disorders, including depression, Alzheimer's disease, and traumatic brain injury.[13][19] Its potential to modulate microglial activation provides a tool to dissect the role of these immune cells in disease progression.[13]

Investigating Spasticity and Motor Control

Historically, Chlorproethazine has been recognized for its ability to reduce spasticity and muscle rigidity.[4][20][21] This makes it a relevant compound for research in spinal cord injury, multiple sclerosis, and other conditions characterized by upper motor neuron dysfunction.[22] Recent studies suggest some phenothiazines may enhance the function of the KCC2 co-transporter, which is critical for maintaining chloride homeostasis and inhibitory neurotransmission in motor neurons.[23]

Section 4: Experimental Design and Protocols

The following protocols are designed to be self-validating, with clear causality and checkpoints. They are adapted from established methodologies for phenothiazines.

Compound Handling and Solution Preparation

-

Rationale: this compound is light-sensitive and should be handled accordingly. For in vitro experiments, a high-concentration stock in an organic solvent like DMSO is standard practice to minimize the final solvent concentration in the assay medium, which can be toxic to cells.

-

Procedure:

-

Purchase this compound (CAS 4611-02-3) from a reputable chemical supplier.[5]

-

To prepare a 10 mM stock solution, dissolve 3.83 mg of Chlorproethazine HCl in 1 mL of sterile DMSO.

-

Vortex thoroughly until fully dissolved.

-

Aliquot the stock solution into small, light-protected tubes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C for up to 6 months.

-

When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in cell-based assays.

-

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

-

Principle: This is a competitive binding assay. A radiolabeled or fluorescently-labeled ligand with known high affinity for the D2 receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of the unlabeled test compound (Chlorproethazine) to displace the labeled ligand is measured. The concentration of test compound that displaces 50% of the specific binding (IC50) is determined and converted to a binding affinity constant (Ki).[24]

-

Methodology:

-

Reagents & Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[24]

-

Non-specific binding control: Haloperidol (10 µM).[24]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Chlorproethazine HCl serial dilutions.

-

96-well plates, scintillation fluid, liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine assay buffer, radioligand (e.g., 1 nM final concentration of [³H]-Spiperone), and either vehicle, non-specific control (Haloperidol), or a concentration of Chlorproethazine.

-

Add cell membranes (e.g., 5-10 µg protein per well) to initiate the binding reaction.

-

Incubate at room temperature for 90-120 minutes to reach equilibrium.[24]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis & Validation:

-

Calculate Specific Binding = Total Binding (vehicle) - Non-specific Binding (Haloperidol).

-

Plot the percentage of specific binding against the log concentration of Chlorproethazine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Validation Checkpoint: The specific binding should constitute at least 80% of the total binding. The standard competitor (Haloperidol) should produce a full displacement curve with an expected Ki value.

-

-

Protocol 2: In Vitro Neuroinflammation Assay using Microglia

-

Objective: To determine if Chlorproethazine can suppress the pro-inflammatory activation of microglial cells.

-

Principle: Microglial cells (e.g., the BV-2 cell line or primary microglia) can be activated in vitro by lipopolysaccharide (LPS), a component of bacterial cell walls.[25][26] Activation leads to morphological changes and the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[27][28] The ability of Chlorproethazine to prevent or reduce this response is measured.

-

Methodology:

-

Reagents & Materials:

-

BV-2 microglial cells.

-

Culture Medium: DMEM with 10% FBS and antibiotics.

-

LPS from E. coli (100 ng/mL to 1 µg/mL final concentration).[25]

-

Chlorproethazine HCl.

-

Griess Reagent for NO measurement.

-

ELISA kits for TNF-α or IL-1β.

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Chlorproethazine HCl (or vehicle) for 1-2 hours.

-

After incubation, collect the cell culture supernatant for analysis.

-

NO Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure absorbance at ~540 nm. Create a sodium nitrite standard curve to quantify NO₂⁻ levels.

-

Cytokine Measurement: Use the supernatant in a commercial ELISA kit for TNF-α or IL-1β following the kit's protocol.

-

-

Data Analysis & Validation:

-

Compare NO and cytokine levels in LPS-stimulated wells versus those co-treated with Chlorproethazine.

-

Calculate the percent inhibition of the inflammatory response.

-

Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Validation Checkpoint: LPS stimulation should cause a robust (at least 3 to 5-fold) and statistically significant increase in NO and cytokine production compared to unstimulated control cells.

-

-

Protocol 3: In Vivo Rodent Model of Neuroleptic Activity

-

Objective: To assess the central D2-receptor blocking activity of Chlorproethazine in vivo.

-

Principle: High doses of potent D2 antagonists induce catalepsy in rodents, a state of motor immobility and failure to correct an externally imposed posture.[29] This is a classic, albeit high-dose, behavioral screen for neuroleptic (antipsychotic-like) drugs and reflects strong blockade of the nigrostriatal dopamine pathway.[30][31]

-

Methodology:

-

Animals & Reagents:

-

Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.

-

Chlorproethazine HCl dissolved in sterile saline.

-

Haloperidol (1 mg/kg, i.p.) as a positive control.[29]

-

Vehicle control (sterile saline).

-

-

Procedure:

-

Administer Chlorproethazine (e.g., dose range of 1-20 mg/kg) via intraperitoneal (i.p.) injection.

-

At set time points (e.g., 30, 60, 90, 120 minutes) post-injection, assess for catalepsy.

-

Bar Test: Gently place the animal's forepaws on a horizontal bar raised 6-9 cm above the surface.[29]

-

Measure the latency (in seconds) for the animal to remove both paws and correct its posture. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis & Validation:

-

Compare the catalepsy scores (descent latency) between vehicle, positive control, and Chlorproethazine-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Validation Checkpoint: The positive control, Haloperidol, should induce a significant and robust cataleptic state at the expected time points. Vehicle-treated animals should show minimal to no catalepsy.

-

-

Section 5: Data Interpretation and Troubleshooting

-

On-Target vs. Off-Target Effects: Given the multi-receptor profile, a key challenge is attributing an observed effect to a specific receptor. For example, is a behavioral change due to D2, 5-HT2, or H1 blockade? This can be dissected using receptor-specific antagonists as controls or by testing in cell lines expressing only the receptor of interest.

-

Pharmacokinetics: Phenothiazines are lipophilic and can be sequestered in fatty tissues, leading to long half-lives.[10] Consider this when designing washout periods in crossover studies.

-

Toxicity: At higher concentrations, phenothiazines can be cytotoxic. Always run parallel viability assays in vitro. In vivo, monitor for excessive sedation, hypotension, and anticholinergic effects (e.g., reduced grooming).

Section 6: Conclusion and Future Directions

This compound is a classic neuropharmacological tool with renewed relevance for modern neurological research. While its foundational mechanism as a dopamine D2 antagonist is well-inferred, its potential roles in modulating neuroinflammation, protecting against oxidative stress, and influencing motor control pathways offer exciting avenues for investigation. By employing the rigorous, self-validating protocols outlined in this guide, researchers can effectively characterize the compound's profile and explore its therapeutic potential in a new generation of disease models, from schizophrenia to ischemic stroke and spinal cord injury.

Section 7: References

-

Phenothiazine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phenothiazine: Therapeutic Uses, Mechanism of Action, and Potential Side Effects. (2026). MassiveBio. Retrieved January 12, 2026, from [Link]

-

Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway. (2022). Antioxidants, 11(11), 2262. [Link]

-

Edinoff, A. N., et al. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Psychopharmacology Bulletin, 52(2), 86–107. [Link]

-

List of Phenothiazine antipsychotics. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

-

Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain, 88(5), 1057–1064. [Link]

-

Characterization of microglia activation assay in 96-well format. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice. (2015). Neuroscience Letters, 584, 327–332. [Link]

-

Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2014). Molecular Medicine Reports, 10(3), 1221–1226. [Link]

-

Chlorproethazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Chlorproethazine | C19H23ClN2S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. (2011). Traffic, 12(1), 71-84. [Link]

-

Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease. (2019). Redox Biology, 22, 101164. [Link]

-

Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). (2020). Frontiers in Cellular Neuroscience, 14, 623621. [Link]

-

THE ACTION OF CHLORPROETHAZINE ON SPASTICITY. (1965). Brain, 88(4), 1057-1064. [Link]

-

Live imaging analysis of microglial activation induced by LPS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli. (2020). Frontiers in Neurology, 11, 592013. [Link]

-

The Demonstration in Vivo of Specific Binding Sites for Neuroleptic Drugs in Mouse Brain. (1977). Brain Research, 130(1), 176-183. [Link]

-

Novel Oral Drug Administration in an Animal Model of Neuroleptic Therapy. (2005). Journal of Neuroscience Methods, 147(1), 49-55. [Link]

-

Influence of Neuroleptics on Cytotoxic Activity of Rat Natural Killer Cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 12, 2026, from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 12, 2026, from [Link]

-

Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers in Chemistry, 11, 1145625. [Link]

-

Behavioural Characterization of Neuroleptic Properties in the Rodent. (1978). Psychopharmacology, 59(2), 117-127. [Link]

-

Phenothiazines Reduce Ischemic Damage to the Central Nervous System. (1989). Brain Research, 482(1), 189-193. [Link]

-

Phenytoin and chlorpromazine in the treatment of spasticity. (1980). Archives of Neurology, 37(6), 360-364. [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

-

[Effect of phenothiazine derivatives on the development of experimental traumatic brain edema]. (1982). Farmakologiia i Toksikologiia, 45(5), 42-45. [Link]

-

Chlorpromazine vs Promethazine Comparison. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

-

Phenytoin and Chlorpromazine in the Treatment of Spasticity. (1980). Archives of Neurology, 37(6), 360-364. [Link]

-

Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice. (2020). Journal of the American Association for Laboratory Animal Science, 59(2), 177-183. [Link]

-

[Chlorproethazine. Its importance in neurology]. (1961). La Presse Médicale, 69, 2187-2189. [Link]

-

Chlorpromazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Prochlorperazine Increases KCC2 Function and Reduces Spasticity after Spinal Cord Injury. (2017). Journal of Neurotrauma, 34(24), 3397-3406. [Link]

-

Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. (2022, June 8). YouTube. [Link]

-

What is the mechanism of Chlorpromazine Hydrochloride? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Chlorpromazine | C17H19ClN2S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Structures of promethazine, chlorpromazine and imipramine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels. (2025). Molecular Brain, 18(1), 38. [Link]

-

The action of chlorpromazine at an isolated cholinergic synapse. (1979). Brain Research, 164, 227-236. [Link]

-

The Role of Oxidative Stress in Ischaemic Stroke and the Influence of Gut Microbiota. (2024). Antioxidants, 13(3), 336. [Link]

-

Oxidative Stress and the Use of Antioxidants in Stroke. (2018). International Journal of Molecular Sciences, 19(12), 4095. [Link]

-

Oxidative stress and its role in the pathogenesis of ischaemic stroke. (2014). International Journal of Stroke, 9(8), 1016-1023. [Link]

-

Increased Oxidative Stress Markers in Acute Ischemic Stroke Patients Treated with Thrombolytics. (2023). Antioxidants, 12(3), 629. [Link]

Sources

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorproethazine | C19H23ClN2S | CID 65750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorproethazine - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 8. [Effect of phenothiazine derivatives on the development of experimental traumatic brain edema] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Chlorproethazine. Its importance in neurology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 11. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. massivebio.com [massivebio.com]

- 13. Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenothiazines reduce ischemic damage to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oxidative stress and its role in the pathogenesis of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The action of chlorproethazine on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Phenytoin and chlorpromazine in the treatment of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prochlorperazine Increases KCC2 Function and Reduces Spasticity after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. The demonstration in vivo of specific binding sites for neuroleptic drugs in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Behavioural Characterization of Neuroleptic Properties in the Rodent - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Chlorproethazine hydrochloride

An In-depth Technical Guide to the Discovery and Synthesis of Chlorproethazine Hydrochloride

Abstract

Chlorproethazine [3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine] is a phenothiazine derivative recognized for its tranquilizing and muscle relaxant properties.[1][2] This technical guide provides a comprehensive overview of its historical discovery, rooted in the broader development of phenothiazine chemistry, and offers a detailed examination of its chemical synthesis. We will explore the strategic considerations behind the synthetic pathway, present step-by-step experimental protocols, and discuss the compound's pharmacological profile and mechanism of action. This document is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for understanding and potentially replicating the synthesis and characterization of this compound.

Introduction: The Phenothiazine Legacy

The phenothiazine scaffold is a cornerstone in the history of medicinal chemistry. Originating from the synthetic dye industry in the late 19th century, the tricyclic phenothiazine core was initially explored for antiseptic and antihelminthic applications.[3][4] A pivotal shift occurred in the mid-20th century when researchers at France's Rhône-Poulenc laboratories, while investigating antihistaminic agents, synthesized a series of N-alkylamino derivatives.[3][4] This line of inquiry famously led to the creation of chlorpromazine, a compound that revolutionized psychiatry as the first effective antipsychotic drug.[3][5]

Chlorproethazine (also known as RP-4909) emerged from this same fertile ground of research.[6] While structurally similar to chlorpromazine, its pharmacological profile was characterized differently, with its primary applications being a centrally acting muscle relaxant and tranquilizer, marketed in Europe under the brand name Neuriplege.[1][2] This guide focuses on the specific journey of Chlorproethazine, from its chemical conception to its synthesis and pharmacological action.

Chemical Synthesis of this compound

The synthesis of Chlorproethazine is a multi-step process that leverages established organic chemistry principles. The most common and industrially relevant approach involves the N-alkylation of a pre-formed 2-chlorophenothiazine nucleus. This method offers high efficiency and control over the final product.

Strategic Rationale for the Synthetic Pathway

The chosen pathway hinges on the nucleophilicity of the nitrogen atom at position 10 of the phenothiazine ring. The synthesis can be logically dissected into two primary stages:

-

N-Alkylation of 2-Chlorophenothiazine: This is the key bond-forming step. The hydrogen on the phenothiazine's secondary amine is acidic enough to be removed by a strong base. The resulting anion acts as a potent nucleophile, attacking an alkyl halide electrophile to form the desired C-N bond and attach the diethylaminopropyl side chain. The choice of base is critical; strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst are effective for deprotonation without promoting unwanted side reactions.[7][8]

-

Conversion to Hydrochloride Salt: The free base of Chlorproethazine is an oily substance. For pharmaceutical applications, conversion to a crystalline, water-soluble, and stable salt is essential. Treatment of the free base with hydrochloric acid (HCl) quantitatively yields the hydrochloride salt, which is easier to handle, purify, and formulate.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthetic route to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-chlorophenothiazine.

Step 1: N-Alkylation of 2-Chlorophenothiazine

-

Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenothiazine and a suitable solvent such as toluene or N,N-dimethylformamide (DMF).[7][8]

-

Deprotonation: Add a strong base. A common choice is sodium hydride (NaH, 60% dispersion in mineral oil).[8] The mixture is stirred under a nitrogen atmosphere. The temperature may be kept at 0°C initially and then allowed to warm to room temperature.[8] Alternatively, a combination of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide can be used in a solvent like toluene.[7]

-

Alkylation: Once deprotonation is complete (indicated by the cessation of hydrogen gas evolution with NaH), add 3-chloro-1-diethylaminopropane dropwise to the reaction mixture.[1]

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or brine.[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Chlorproethazine free base as an oil.

Step 2: Purification and Salt Formation

-

Purification (Optional): The crude oil can be purified by column chromatography on silica gel if necessary.[8]

-

Salt Formation: Dissolve the purified Chlorproethazine free base in a suitable anhydrous solvent, such as isopropanol or ether.

-

Precipitation: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether), until the solution is acidic.[9]

-

Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product.

Key Synthesis Parameters

| Parameter | Reagent/Condition | Purpose / Rationale |

| Starting Material | 2-Chlorophenothiazine | Provides the core tricyclic structure. |

| Alkylating Agent | 3-Chloro-1-diethylaminopropane | Introduces the N,N-diethylpropan-1-amine side chain essential for activity. |

| Base | Sodium Hydride (NaH) or NaOH | Deprotonates the phenothiazine nitrogen, creating a potent nucleophile. |

| Catalyst | Tetrabutylammonium Bromide | Used with NaOH as a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.[7] |

| Solvent | Toluene, DMF | Aprotic solvents that are stable to the strong base and dissolve the reactants. |

| Acid for Salt | Anhydrous Hydrochloric Acid | Converts the oily free base into a stable, solid hydrochloride salt for pharmaceutical use. |

Pharmacological Profile

Chlorproethazine's therapeutic effects are a result of its interaction with multiple neurotransmitter systems in the central nervous system (CNS), a characteristic feature of the phenothiazine class.

Mechanism of Action

While the precise mechanism for its muscle relaxant effects is not fully elucidated, it is understood to be a centrally acting agent.[10] Its activity is believed to stem from a combination of receptor antagonisms, similar to its chemical cousin, chlorpromazine.[5][11]

-

Dopamine D2 Receptor Antagonism: A hallmark of phenothiazines, blockade of D2 receptors in various brain pathways contributes to its tranquilizing and sedative effects.[5][12]

-

Muscarinic M1 Receptor Antagonism: Blockade of these acetylcholine receptors can contribute to sedation and a reduction in muscle spasms.[11]

-

Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a primary driver of the sedative and tranquilizing effects observed with this class of drugs.[11]

-

Alpha-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can contribute to sedation and orthostatic hypotension.[5]

The combined effect of these interactions, particularly within the basal ganglia and spinal cord, likely interrupts polysynaptic reflexes, leading to a reduction in skeletal muscle hyperactivity and spasticity.[6][13]

Visualization of Proposed Mechanism

Sources

- 1. Chlorproethazine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. History of the discovery and clinical introduction of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. Chlorproethazine | C19H23ClN2S | CID 65750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 8. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 9. US3966930A - Phenothiazine derivatives, compositions thereof and methods of preparation thereof - Google Patents [patents.google.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. The action of chlorproethazine on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorproethazine hydrochloride vs Chlorpromazine chemical properties

An In-Depth Technical Guide to the Comparative Chemical Properties of Chlorproethazine Hydrochloride and Chlorpromazine

Abstract

This guide provides a detailed comparative analysis of this compound and Chlorpromazine, two phenothiazine derivatives with notable applications in pharmacology. While structurally similar, their distinct chemical properties give rise to different pharmacological profiles and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of their chemical structures, physicochemical properties, and analytical methodologies for their characterization. The guide emphasizes the causal relationships between chemical structure and biological activity, providing field-proven insights and self-validating experimental protocols.

Introduction: The Phenothiazine Scaffold and its Therapeutic Significance

The phenothiazine core structure is a cornerstone in medicinal chemistry, giving rise to a class of drugs with a broad spectrum of central nervous system activity. Chlorpromazine, a first-generation antipsychotic, revolutionized the treatment of schizophrenia in the 1950s. Its discovery paved the way for the development of numerous derivatives, including Chlorproethazine, an anticholinergic and antihistaminic agent. Understanding the subtle yet significant chemical distinctions between these two molecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

This guide will dissect the chemical nuances of this compound and Chlorpromazine, providing a foundational understanding for researchers in pharmacology and drug development.

Comparative Analysis of Chemical Structures and Physicochemical Properties

The chemical structures of Chlorpromazine and Chlorproethazine are distinguished by the nature of the aliphatic amine side chain attached to the phenothiazine ring. This seemingly minor variation has a profound impact on their physicochemical properties and, consequently, their pharmacological activity.

Chlorpromazine features a 3-(dimethylamino)propyl side chain, which is a key structural motif for its dopamine D2 receptor antagonism. Chlorproethazine , in contrast, possesses a 2-(diethylamino)ethyl side chain, contributing to its more pronounced anticholinergic and antihistaminic properties.

Below is a table summarizing the key physicochemical properties of both compounds.

| Property | Chlorpromazine | This compound | Reference |

| Molecular Formula | C17H19ClN2S | C18H23ClN2S·HCl | |

| Molecular Weight | 318.86 g/mol | 371.37 g/mol | |

| IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine | 2-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylethanamine;hydrochloride | |

| CAS Number | 50-53-3 | 38878-41-4 | |

| pKa | 9.3 | Not readily available | |

| LogP | 5.14 | Estimated to be similar or slightly higher than Chlorpromazine | |

| Solubility | Soluble in water, ethanol, and chloroform | Soluble in water | |

| Melting Point | 196-198 °C (hydrochloride salt) | 168-170 °C |

Pharmacological Profiles and Mechanism of Action

The structural differences between Chlorpromazine and Chlorproethazine directly influence their interactions with biological targets.

Chlorpromazine primarily acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain, which is central to its antipsychotic effects. It also exhibits antagonist activity at a range of other receptors, including serotonergic (5-HT2A, 5-HT2C), adrenergic (α1, α2), cholinergic (muscarinic), and histaminergic (H1) receptors, contributing to its complex side effect profile.

Chlorproethazine , with its diethylaminoethyl side chain, displays a greater affinity for muscarinic acetylcholine receptors and histamine H1 receptors, leading to its predominant anticholinergic and antihistaminic effects. Its interaction with dopamine receptors is significantly weaker compared to Chlorpromazine.

A Technical Guide to the Application of Phenothiazine Compounds in Spasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Classic Drug Class for a Complex Neurological Condition

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, arises from upper motor neuron lesions common in conditions like spinal cord injury, multiple sclerosis, and stroke. The underlying pathophysiology involves a complex interplay of neuronal hyperexcitability and disinhibition within the central nervous system (CNS). While several therapeutic agents exist, they often present a challenging balance between efficacy and adverse effects. This guide delves into the scientific rationale and practical application of phenothiazine compounds—a class of drugs historically recognized for their antipsychotic properties—as potential modulators of spasticity.

Phenothiazines are tricyclic heterocyclic compounds that were first synthesized in the late 19th century and later revolutionized psychiatry with the development of chlorpromazine in the 1950s.[1][2] Their utility, however, extends beyond dopamine receptor antagonism. This guide provides an in-depth exploration of their multifaceted pharmacology, offering a framework for researchers to design and execute robust preclinical studies investigating their antispastic potential. We will move beyond simple procedural descriptions to explain the causal links between molecular mechanisms and experimental design, ensuring a scientifically rigorous approach.

Part 1: The Multifaceted Molecular Mechanisms of Phenothiazines

The therapeutic potential of phenothiazines in spasticity does not stem from a single mode of action. Instead, it arises from their ability to engage multiple, synergistic targets within the CNS and periphery. Understanding this polypharmacology is critical for designing experiments that can effectively parse their contributions to reducing muscle hypertonia.

Primary Target: Dopamine D2 Receptor Antagonism

The hallmark of phenothiazines is their antagonism of dopamine D2 receptors in the brain.[1][3][4] While primarily associated with their antipsychotic effects, this action is relevant to motor control. The nigrostriatal dopamine pathway is a key regulator of movement, and its modulation can influence motor output.[5][6] By blocking D2 receptors, phenothiazines can alter the complex signaling cascades that contribute to the regulation of muscle tone, although this same mechanism is responsible for significant extrapyramidal side effects, such as parkinsonism and dystonia, which can confound spasticity assessments.[1][4][7]

Modulation of Inhibitory Neurotransmission: GABAergic Effects

A crucial element in the pathophysiology of spasticity is the loss of inhibitory control. Certain phenothiazines have been shown to directly interact with the GABAergic system, the primary inhibitory network in the CNS. Studies using voltage-clamp techniques on cultured spinal cord neurons have demonstrated that compounds like trifluoperazine and chlorpromazine can block GABA-A receptor currents in a non-competitive manner.[8] This action, which decreases the maximal response to GABA, is distinct from benzodiazepines that enhance GABA's affinity for its receptor.[9] While seemingly counterintuitive (blocking an inhibitory receptor), this interaction highlights the complexity of CNS pharmacology; the net effect on a hyperexcitable circuit may still contribute to a reduction in pathological motor output, warranting further investigation in spasticity models.

Calcium Signaling and Calmodulin Inhibition

Beyond neurotransmitter receptors, phenothiazines are potent inhibitors of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates numerous cellular processes.[10][11][12] In the context of muscle contraction, Ca2+-CaM signaling is vital for activating myosin light chain kinase (MLCK) in smooth muscle and modulating various processes in skeletal muscle.[13] By binding to CaM in a calcium-dependent manner, phenothiazines like trifluoperazine and chlorpromazine can prevent its activation of downstream targets, including Ca2+-ATPases responsible for calcium extrusion from the cell.[10][13][14] This inhibition of Ca2+-dependent signaling provides a direct peripheral mechanism for reducing muscle contractility and hypertonia.

Influence on Other Systems: Serotonin and Brainstem Pathways

The influence of phenothiazines extends to other critical systems. Some possess antagonist activity at serotonin (5-HT) receptors, which is significant as serotonergic pathways are deeply implicated in the development of spasticity following spinal cord injury.[4][15] Furthermore, evidence suggests that phenothiazines may exert their antispastic effects by acting on the brainstem to alter the function of the fusimotor system, which controls the sensitivity of muscle spindles.[9][16] This central action on the gamma motor neurons can reduce the afferent feedback that drives stretch reflex hyperexcitability.

Caption: Multi-target signaling pathways of phenothiazine compounds in spasticity.

Part 2: A Framework for Preclinical Evaluation

A rigorous preclinical assessment is paramount to validating the therapeutic hypothesis for phenothiazines in spasticity. This involves selecting an appropriate animal model, defining robust outcome measures, and executing a well-controlled experimental workflow.

Animal Model Selection: The Causality Behind the Choice

The choice of animal model is not arbitrary; it must reflect the clinical etiology of spasticity being investigated.

-

Spinal Cord Injury (SCI) Models (Rat/Mouse): Transection or contusion models are the most common. They are highly relevant as they produce robust, long-lasting spasticity below the level of injury. The rationale for their use is the well-characterized loss of supraspinal inhibitory control, which is a primary driver of spasticity.

-

Chronic Stroke Models (Rat): Models like middle cerebral artery occlusion (MCAO) can induce spasticity and are valuable for studying post-stroke motor deficits. Their use is justified when the research question is specific to the cerebrovascular accident etiology.

-

Genetic Models (e.g., SOD1 mice for ALS): These models are essential for studying spasticity within the context of a specific neurodegenerative disease, allowing for investigation of disease-modifying effects alongside symptomatic relief.[15]

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure that the observed effects are directly attributable to the phenothiazine compound and not to confounding variables like spontaneous recovery or procedural artifacts.

Caption: A validated experimental workflow for preclinical spasticity studies.

Detailed Experimental Protocol: A Representative Model

This protocol outlines a standard approach using a rat SCI model. Justification: This model is widely used and produces a spastic phenotype that can be reliably quantified.

Objective: To assess the efficacy of Trifluoperazine in reducing spasticity in a thoracic contusion SCI rat model.

Materials:

-

Adult female Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., Isoflurane)

-

Infinite Horizon Impactor (or similar device)

-

Trifluoperazine hydrochloride (dissolved in sterile saline)

-

Vehicle (sterile saline)

-

EMG recording equipment

-

Goniometer or digital joint angle logger

Methodology:

-

SCI Surgery (Induction):

-

Anesthetize the rat and perform a dorsal laminectomy at the T9-T10 vertebral level.

-

Stabilize the spine and induce a moderate contusion injury (e.g., 200 kdyn force) using an impactor device. The use of a standardized impactor is critical for reproducibility.

-

Suture the muscle layers and close the skin. Provide post-operative analgesia and manual bladder expression until function returns.

-

-

Recovery and Spasticity Development:

-

Allow animals to recover for at least 4 weeks. This period is essential for the transition from spinal shock to the development of chronic spasticity.

-

-

Baseline Assessment:

-

Electromyography (EMG): Place needle electrodes in the gastrocnemius and tibialis anterior muscles.

-

Passive Stretch: Anesthetize the animal lightly. Attach the foot to a device that produces a controlled, velocity-dependent stretch of the ankle joint. Record the EMG response (reflex activity) during the stretch. This provides a direct, quantitative measure of stretch reflex hyperexcitability.

-

Modified Ashworth Scale (MAS) for Rats: Score the resistance to passive limb movement on a standardized scale. This provides a clinically relevant functional measure.

-

-

Drug Administration:

-

Randomize animals into two groups: Vehicle control and Trifluoperazine (e.g., 1-5 mg/kg, intraperitoneal injection). Dosing should be based on literature, and a dose-response study is recommended.[17] Blinding the experimenter to the treatment group is crucial to prevent bias.

-

-

Post-Treatment Assessment:

-

Perform follow-up assessments at defined time points post-injection (e.g., 30, 60, 120 minutes) to capture the pharmacokinetic profile of the drug's effect.

-

Repeat the EMG and MAS assessments exactly as performed at baseline. The self-validating nature of the protocol comes from comparing post-treatment data to each animal's own baseline, minimizing inter-animal variability.

-

-

Data Analysis:

-

Quantify the integrated EMG signal during the stretch reflex.

-

Analyze changes in MAS scores.

-

Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the treatment group to the vehicle control group over time.

-

Data Presentation: Comparative Pharmacology

When selecting a phenothiazine for study, it is vital to consider its relative potency and side effect profile.

| Compound | Primary Mechanism(s) | Relative Potency (Antipsychotic) | Key Side Effects for Consideration |

| Chlorpromazine | D2 Antagonist, α1-Adrenergic Antagonist, Anticholinergic[4][18] | Low | Sedation, Hypotension, Anticholinergic effects[3][18] |

| Trifluoperazine | D2 Antagonist, CaM Inhibitor, GABA-A Blocker[8][12][17] | High | High risk of Extrapyramidal Symptoms (EPS)[17][19][20] |

| Thioridazine | D2 Antagonist, Strong Anticholinergic[4] | Low | Lower EPS risk, but cardiotoxicity (QTc prolongation) concerns[3] |

| Fluphenazine | Potent D2 Antagonist, CaM Inhibitor[3][12] | High | Very high risk of EPS, including dystonia[3] |

Part 3: Clinical Context and Future Directions

While phenothiazines like chlorpromazine have been used clinically to treat spasticity, their application is limited by a significant side effect burden, particularly sedation and the risk of movement disorders like tardive dyskinesia with long-term use.[3][16][21] The efficacy observed is often modest and may be more pronounced when combined with other agents like phenytoin.[16]

The future of phenothiazine-related spasticity research lies not in the broad clinical application of existing first-generation antipsychotics, but in using their chemical scaffold as a starting point for novel drug development. The goal is to design derivatives that:

-

Enhance Selectivity: Isolate and amplify the desired mechanisms (e.g., CaM inhibition or specific brainstem modulation) while minimizing D2 receptor antagonism to reduce extrapyramidal side effects.

-

Improve Pharmacokinetics: Develop compounds with better CNS penetration and a more favorable half-life for sustained spasticity control.

-

Explore Synergistic Targets: Leverage the polypharmacology of the phenothiazine core to design compounds that simultaneously target multiple pathways involved in spasticity (e.g., combining CaM and 5-HT receptor modulation).

By understanding the complex molecular interactions and employing rigorous, well-justified preclinical models, researchers can unlock the latent potential within the phenothiazine class to develop next-generation therapeutics for spasticity.

References

-

Title: Phenytoin and chlorpromazine in the treatment of spasticity. Source: PubMed URL: [Link]

-

Title: Non-competitive inhibition of GABA currents by phenothiazines in cultured chick spinal cord and rat hippocampal neurons. Source: PubMed URL: [Link]

-

Title: Antispasticity drugs: mechanisms of action. Source: PubMed URL: [Link]

-

Title: Treatment of spasticity with chlorpromazine in the behaviorally disturbed patient. Source: PubMed URL: [Link]

-

Title: Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Source: Molecules URL: [Link]

-

Title: Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Source: PMC URL: [Link]

-

Title: Phenothiazines- Mechanism, side effects and uses. Source: eGPAT URL: [Link]

-

Title: trifluoperazine - Patient Pulse. Source: Patient Pulse URL: [Link]

-

Title: Antispasmodic Potential of Medicinal Plants: A Comprehensive Review. Source: PubMed Central URL: [Link]

-

Title: Inhibition of Ca2+-activated tension and myosin light chain phosphorylation in skinned smooth muscle strips by the phenothiazines. Source: PubMed URL: [Link]

-

Title: Stelazine (trifluoperazine) dosing, indications, interactions, adverse effects, and more. Source: Medscape URL: [Link]

-

Title: Phenothiazine. Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: A phenothiazine derivative in the treatment of spasticity. Source: PMC URL: [Link]

-

Title: Trifluoperazine Tablets: Uses & Side Effects. Source: Cleveland Clinic URL: [Link]

-

Title: Trifluoperazine Uses, Side Effects & Warnings. Source: Drugs.com URL: [Link]

-

Title: A phenothiazine derivative in the treatment of spasticity. Source: PubMed URL: [Link]

-

Title: Chlorpromazine: Package Insert / Prescribing Information. Source: Drugs.com URL: [Link]

-

Title: Trifluoperazine. Source: LiverTox - NCBI Bookshelf URL: [Link]

-

Title: Phenothiazine. Source: Wikipedia URL: [Link]

-

Title: Chlorpromazine. Source: Wikipedia URL: [Link]

-

Title: Chlorpromazine: Uses, Side Effects, Dosage & Reviews. Source: GoodRx URL: [Link]

-

Title: DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Source: Auburn University URL: [Link]

-

Title: Important side effects of Phenothiazines. Source: YouTube URL: [Link]

-

Title: SAR of phenothiazine.pptx. Source: Slideshare URL: [Link]

-

Title: Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells. Source: PubMed URL: [Link]

-

Title: Interactions between calmodulin and immobilized phenothiazines. Source: PubMed URL: [Link]

-

Title: Phenothiazine antagonism of calmodulin: a structurally-nonspecific interaction. Source: PubMed URL: [Link]

-

Title: Diazepam. Source: Wikipedia URL: [Link]

-

Title: Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. Source: PLOS One URL: [Link]

-

Title: Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Source: Semantic Scholar URL: [Link]

-

Title: Phenothiazines Reduce Ischemic Damage to the Central Nervous System. Source: PubMed URL: [Link]

-

Title: Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. Source: RxList URL: [Link]

-

Title: The effects of antipsychotic drugs on GABA(A) receptor binding depend on period of drug treatment and binding site examined. Source: ResearchGate URL: [Link]

-

Title: Plant-Derived Treatments for IBS: Clinical Outcomes, Mechanistic Insights, and Their Position in International Guidelines. Source: MDPI URL: [Link]

-

Title: Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature. Source: PubMed Central URL: [Link]

-

Title: Neurologic Complications Of Phenothiazine Therapy. Source: CORE URL: [Link]

-

Title: Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease. Source: PubMed URL: [Link]

-

Title: Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Source: Pharmacia URL: [Link]

-

Title: Special Issue “Neuromodulatory Effects of Serotonin”. Source: MDPI URL: [Link]

-

Title: Degeneration of serotonin neurons triggers spasticity in amyotrophic lateral sclerosis. Source: Annals of Neurology URL: [Link]

Sources

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egpat.com [egpat.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. youtube.com [youtube.com]

- 7. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. Non-competitive inhibition of GABA currents by phenothiazines in cultured chick spinal cord and rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions between calmodulin and immobilized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 13. Inhibition of Ca2+-activated tension and myosin light chain phosphorylation in skinned smooth muscle strips by the phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]